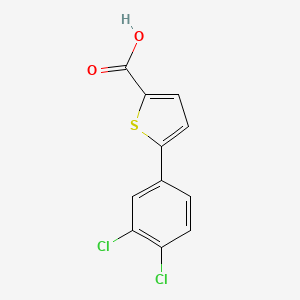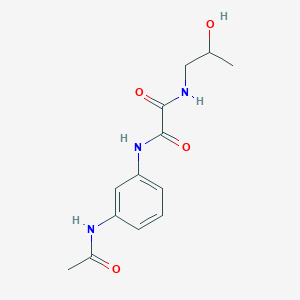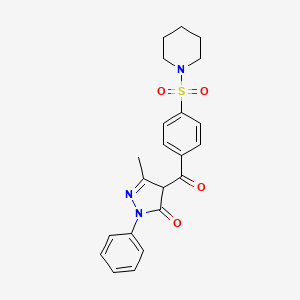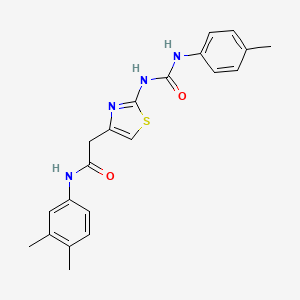
PDK4-IN-1 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PDK4-IN-1 (hydrochloride) is an anthraquinone derivative and a potent, orally active inhibitor of pyruvate dehydrogenase kinase 4 (PDK4). It has an IC50 value of 84 nanomolar. This compound effectively represses cellular transformation and proliferation, and induces apoptosis. PDK4-IN-1 (hydrochloride) exhibits antidiabetic, anticancer, and anti-allergic activities .
科学的研究の応用
PDK4-IN-1 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of pyruvate dehydrogenase kinase 4 and its effects on metabolic pathways.
Biology: Investigated for its role in cellular transformation, proliferation, and apoptosis. It is used in studies related to cancer biology and metabolic disorders.
Medicine: Explored for its potential therapeutic effects in treating diabetes, cancer, and allergic conditions. .
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery and development.
作用機序
PDK4-IN-1 (hydrochloride) exerts its effects by inhibiting pyruvate dehydrogenase kinase 4, which is a key regulator of mitochondrial metabolism. By inhibiting this kinase, the compound promotes the activation of the pyruvate dehydrogenase complex, leading to increased conversion of pyruvate to acetyl-CoA. This enhances the tricarboxylic acid cycle and oxidative phosphorylation, thereby improving cellular energy production. The inhibition of PDK4 also reduces lactate accumulation and improves mitochondrial function .
Safety and Hazards
準備方法
Industrial Production Methods: Industrial production of PDK4-IN-1 (hydrochloride) would likely involve large-scale organic synthesis techniques, including batch and continuous flow processes. The compound would be synthesized under controlled conditions to ensure high purity and yield, followed by purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: PDK4-IN-1 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the anthraquinone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include various substituted anthraquinone derivatives, hydroquinones, and other functionalized compounds.
類似化合物との比較
PDK4-IN-1 (hydrochloride) is unique due to its high potency and oral bioavailability. Similar compounds include:
Dichloroacetic acid: A less potent PDK4 inhibitor used in metabolic studies.
PDK4-IN-2: Another anthraquinone derivative with similar inhibitory properties but different pharmacokinetic profiles.
PDK4-IN-3: A structurally related compound with variations in the anthraquinone core, leading to different biological activities.
PDK4-IN-1 (hydrochloride) stands out due to its high specificity for pyruvate dehydrogenase kinase 4 and its ability to induce apoptosis and inhibit cellular proliferation effectively .
特性
IUPAC Name |
1-(1-piperidin-4-ylpyrazol-4-yl)anthracene-9,10-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2.ClH/c26-21-17-4-1-2-5-18(17)22(27)20-16(6-3-7-19(20)21)14-12-24-25(13-14)15-8-10-23-11-9-15;/h1-7,12-13,15,23H,8-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMLKZKPNALXKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(C=N2)C3=C4C(=CC=C3)C(=O)C5=CC=CC=C5C4=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide dihydrochloride](/img/structure/B2957000.png)


![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/no-structure.png)


![1-butyl-4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2957009.png)


![1-(3,3-Dimethyl-2-oxobutyl)-3-(4-chlorophenyl)-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2957014.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2957018.png)
![N-cyclopentyl-4-isopropyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2957019.png)

